molecular formula C23H22N4O3S4 B430511 4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B430511
M. Wt: 530.7g/mol
InChI Key: QAUMGBFGXAJHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline moiety, a thiazole ring, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step reactions. The process begins with the preparation of the quinoline moiety, followed by the introduction of the thiazole ring and the benzenesulfonamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
  • 4-hydroxy-2-quinolones

Uniqueness

4-{[(1Z)-6-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H22N4O3S4

Molecular Weight

530.7g/mol

IUPAC Name

4-[(6-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H22N4O3S4/c1-4-30-17-7-5-6-16-18-20(23(2,3)26-19(16)17)32-33-21(18)25-14-8-10-15(11-9-14)34(28,29)27-22-24-12-13-31-22/h5-13,26H,4H2,1-3H3,(H,24,27)

InChI Key

QAUMGBFGXAJHPO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS3)(C)C

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS3)(C)C

Origin of Product

United States

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